Ethyl 2-chloro-6-methoxybenzoate

Description

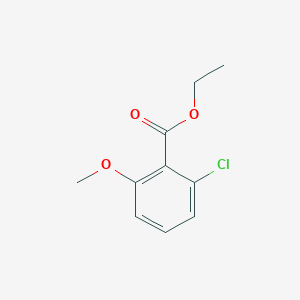

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-6-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJUTKANHRRYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of Ethyl 2 Chloro 6 Methoxybenzoate

Direct Esterification Routes to Benzoate (B1203000) Esters

The final step in many synthetic routes to Ethyl 2-chloro-6-methoxybenzoate is the esterification of 2-chloro-6-methoxybenzoic acid. This transformation can be achieved through various methods, from classical acid catalysis to more modern techniques.

Acid-Catalyzed Esterification Approaches

The most common and direct method for preparing this compound is the Fischer esterification of 2-chloro-6-methoxybenzoic acid with ethanol (B145695). chemistrysteps.com This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. rsc.org The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by ethanol.

The Fischer esterification is a reversible process, and to drive the reaction towards the formation of the ester, it is often necessary to remove the water that is formed as a byproduct. byjus.com This can be accomplished by using a Dean-Stark apparatus or by using an excess of the alcohol reactant. The reaction is generally carried out at elevated temperatures. chemistrysteps.com

| Parameter | Description | Significance |

|---|---|---|

| Reactants | 2-chloro-6-methoxybenzoic acid and ethanol | The starting materials for the ester formation. |

| Catalyst | Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid | Increases the rate of reaction by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic. rsc.org |

| Temperature | Typically elevated | Increases the reaction rate, but must be controlled to avoid side reactions. chemistrysteps.com |

| Reaction Control | Removal of water | Shifts the equilibrium towards the products, increasing the yield of the ester. byjus.com |

Alternative Esterification Techniques

While Fischer esterification is widely used, alternative methods can be employed, particularly when the starting materials are sensitive to strong acidic conditions. chemistrysteps.com

One alternative involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. chemistrysteps.com 2-chloro-6-methoxybenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form 2-chloro-6-methoxybenzoyl chloride. This acid chloride is then reacted with ethanol, often in the presence of a base to neutralize the HCl byproduct, to yield the desired ester. chemistrysteps.com

Phase transfer catalysis (PTC) represents another approach for the esterification of benzoic acids. mdpi.com This method is advantageous for its mild reaction conditions and high yields. mdpi.com In a typical PTC setup, the carboxylate anion is transferred from an aqueous phase to an organic phase containing the alkylating agent (in this case, an ethyl source) by a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). mdpi.com

Solvent-free esterification methods using solid acid catalysts have also been developed. ijstr.org For instance, Montmorillonite K10 clay modified with orthophosphoric acid has been shown to be an effective catalyst for the esterification of substituted benzoic acids with various alcohols. ijstr.org This method offers the advantages of easier catalyst recovery and potentially more environmentally friendly conditions. ijstr.org

Aromatic Ring Functionalization Strategies

The synthesis of this compound can also be approached by constructing the substituted aromatic ring through regioselective reactions. This involves the precise introduction of the chloro and methoxy (B1213986) groups at the desired positions.

Regioselective Chlorination Methodologies

The regioselective chlorination of an aromatic ring is a critical step in forming the 2-chloro-6-methoxy substitution pattern. Direct chlorination of a methoxybenzoate derivative would need to be carefully controlled to achieve the desired isomer. The methoxy group is an ortho, para-director, meaning it activates these positions for electrophilic substitution. wikipedia.org Therefore, direct chlorination of ethyl 2-methoxybenzoate (B1232891) would likely lead to a mixture of products.

A more controlled approach often involves the synthesis of a precursor where the chlorine atom is already in place. For example, starting with a pre-chlorinated molecule and then introducing the other functional groups can provide better regioselectivity. rsc.org

Methoxy Group Introduction and Manipulation

The methoxy group can be introduced onto the aromatic ring through various methods, with the Williamson ether synthesis being a common strategy. wikipedia.org This typically involves the methylation of a corresponding hydroxyl-substituted precursor. For instance, a 2-chloro-6-hydroxybenzoic acid derivative could be treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to form the methoxy group.

The methoxy group is a strong electron-donating group at the ortho and para positions due to resonance, which can influence the reactivity of the aromatic ring in subsequent reactions. wikipedia.org In medicinal chemistry, the methoxy group is a prevalent substituent that can enhance ligand-target binding, and influence physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Transformations Involving Existing Functional Groups

A versatile strategy for the synthesis of complex aromatic compounds like this compound involves the transformation of existing functional groups on a pre-functionalized benzene (B151609) ring. This can be a multi-step process that allows for precise control over the final substitution pattern.

One such synthetic pathway could start with a nitro-substituted precursor, such as 2-methyl-6-nitrobenzoic acid. google.com The synthesis could proceed through the following sequence:

Reduction of the nitro group : The nitro group can be reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst. google.com

Diazotization and Sandmeyer Reaction : The resulting amino group can be converted to a diazonium salt using a diazotization reagent. This diazonium salt is a versatile intermediate that can be substituted with a chloro group via a Sandmeyer reaction.

Introduction of the Methoxy Group : If not already present, the methoxy group can be introduced by methylation of a hydroxyl group, which itself can be introduced via diazotization followed by hydrolysis. google.com

Esterification : The final step would be the esterification of the carboxylic acid with ethanol, as described in the direct esterification section. google.com

This stepwise approach allows for the assembly of the desired substitution pattern by leveraging the well-established chemistry of functional group interconversions.

Nucleophilic Substitution Reactions on Halogen and Ester Sites

This compound possesses two primary sites for nucleophilic attack: the chlorine-substituted carbon on the benzene ring and the carbonyl carbon of the ester group.

Substitution of the Chlorine Atom: The chlorine atom attached to the aromatic ring can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, making it a valuable intermediate for creating more complex molecules. For instance, reactions with amines or thiols can lead to the formation of the corresponding substituted benzoates.

Reactions at the Ester Group: The ester functionality can undergo nucleophilic acyl substitution. A key example is hydrolysis, where the ester is cleaved back to the parent carboxylic acid, 2-chloro-6-methoxybenzoic acid, and ethanol. This reaction is typically carried out under acidic or basic conditions.

Selective Oxidation and Reduction Pathways of the Benzoate Moiety

The functional groups on this compound can be selectively oxidized or reduced to yield different derivatives.

Oxidation: The methoxy group (-OCH3) can potentially be oxidized to a hydroxyl group (-OH), which would yield ethyl 2-chloro-6-hydroxybenzoate.

Reduction: The ester group is susceptible to reduction. Using a suitable reducing agent can convert the ester into a primary alcohol, resulting in the formation of (2-chloro-6-methoxyphenyl)methanol.

Halogen Exchange Reactions (e.g., Chloro to Bromo/Iodo Conversions)

While direct halogen exchange on this compound is not extensively detailed in the provided search results, the principle of such reactions is well-established in organic synthesis. A related transformation is seen in the reaction of ethyl 2-chloro-4-bromobenzoate with potassium vinyltrifluoroborate, where the bromo-substituent is replaced, demonstrating the reactivity of halogens on such benzoate structures. It is conceivable that under appropriate conditions, such as those used in Finkelstein reactions, the chloro group in this compound could be exchanged for a bromo or iodo group.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes.

Solvent-Free and Aqueous Medium Reactions

The move towards solvent-free or aqueous reaction media is a cornerstone of green chemistry, aiming to reduce the use of volatile organic compounds.

Aqueous Medium Reactions: A patent describing the preparation of 6-chloro-2-mercaptobenzoic acid details hydrolysis and subsequent reactions in aqueous solutions, indicating that reactions on similar substituted benzoates can be performed in water. google.com For example, the synthesis of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves steps carried out in water. chemicalbook.com

Solvent-Free Reactions: Although not explicitly described for the title compound, solvent-free esterification reactions are a known green chemistry approach. These reactions are often facilitated by microwave irradiation or solid-supported catalysts.

Process Optimization and Scale-Up Considerations

Detailed research findings on the process optimization and scale-up for the industrial production of this compound are not publicly available. Key aspects such as reaction kinetics, catalyst selection for large-scale batches, purification methods for high-purity yield, and management of potential exotherms are crucial for efficient and safe large-scale synthesis. However, specific data and established best practices for this compound have not been reported in the surveyed literature.

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Chloro 6 Methoxybenzoate

Reactivity Profiling of the Aromatic Ring System

The benzene (B151609) ring in ethyl 2-chloro-6-methoxybenzoate is substituted with a chloro group, a methoxy (B1213986) group, and an ethyl ester group. The chloro and methoxy groups, positioned ortho and para to the ester, exert significant influence on the ring's electron density and, consequently, its susceptibility to electrophilic and nucleophilic attack.

The methoxy group (-OCH₃) is a strong activating group and is ortho-, para- directing for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. Conversely, the chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, yet it is also ortho-, para- directing because of its ability to donate a lone pair of electrons through resonance. The ethyl ester group (-COOCH₂CH₃) is a deactivating group and a meta- director.

The combined influence of these substituents makes the aromatic ring generally electron-rich, but the directing effects can lead to complex product mixtures in electrophilic substitution reactions. The positions C3 and C5 are the most likely sites for electrophilic attack, guided by the strong activating effect of the methoxy group.

While specific examples of electrophilic aromatic substitution on this compound are not extensively documented in readily available literature, its reactivity can be inferred from the behavior of similarly substituted aromatic compounds.

Chemical Transformations at the Ester and Halogen Substituents

The ester and chloro substituents on this compound are primary sites for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.

The chlorine atom can be displaced by various nucleophiles. Of particular importance are palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific data for this compound is limited, the general applicability of these reactions to aryl chlorides is well-established.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl compound |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., phosphine-based) | Aryl-amine |

Reaction Mechanism Elucidation for Key Conversions

The mechanisms of the key reactions involving this compound are well-understood from extensive studies on analogous systems.

Mechanism of Suzuki-Miyaura Coupling: This reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle is generally believed to involve three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron compound (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, typically requiring a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the biaryl product, regenerating the palladium(0) catalyst.

Mechanism of Sonogashira Coupling: This reaction involves a dual catalytic system of palladium and copper. The proposed mechanism consists of two interconnected cycles:

Palladium Cycle: Similar to the Suzuki-Miyaura coupling, it begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.

Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) intermediate from the palladium cycle.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium complex, which regenerates the active Pd(0) catalyst.

Mechanism of Ester Hydrolysis (Base-Catalyzed): The hydrolysis of the ester group under basic conditions typically proceeds via a nucleophilic acyl substitution mechanism (BAC2):

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the ethoxide ion is eliminated as the leaving group.

Proton Transfer: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol (B145695).

The reactivity and transformations of this compound highlight its utility as a building block in the synthesis of more complex molecules. The interplay of its functional groups allows for a range of selective chemical modifications, making it a valuable substrate in various synthetic endeavors.

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a complete mapping of the carbon-hydrogen framework.

In the ¹H-NMR spectrum of Ethyl 2-chloro-6-methoxybenzoate, distinct signals corresponding to each unique proton environment are expected. The ethyl ester group should present as a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, a result of spin-spin coupling with each other. The methoxy (B1213986) group (–OCH₃) protons will appear as a sharp singlet, as they have no adjacent protons to couple with. The aromatic region will display signals corresponding to the three protons on the benzene (B151609) ring. Based on the substitution pattern, a triplet and two doublets would be anticipated.

For a closely related compound, Ethyl 2,6-dimethoxybenzoate, the methylene and methyl protons of the ethyl group show signals at approximately 4.40 ppm and 1.38 ppm, respectively, with a coupling constant of 3J = 7.2 Hz. mdpi.com The aromatic protons in this analog appear between δ 7.29 and 6.57 ppm. mdpi.com For this compound, similar shifts for the ethyl group are expected, while the electron-withdrawing nature of the chlorine atom will influence the precise chemical shifts of the aromatic protons.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H | 6.8 - 7.5 | m (multiplet) |

| -OCH₂CH₃ | ~ 4.4 | q (quartet) |

| -OCH₃ | ~ 3.9 | s (singlet) |

| -OCH₂CH₃ | ~ 1.4 | t (triplet) |

Predicted values are based on the analysis of structurally similar compounds like Ethyl 2,6-dimethoxybenzoate. mdpi.com

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry, ten distinct signals are expected for the ten carbon atoms in this compound. The carbonyl carbon (C=O) of the ester is the most deshielded, typically appearing in the range of 165-170 ppm. The aromatic carbons will have signals between 100 and 160 ppm, with the carbons directly bonded to the electronegative chlorine and oxygen atoms showing characteristic shifts. The methoxy carbon and the two carbons of the ethyl group will appear in the more shielded, upfield region of the spectrum.

In the analogous Ethyl 2,6-dimethoxybenzoate, the carbonyl carbon signal appears at 166.7 ppm, while the aromatic carbons are observed at 157.2, 131.0, 113.3, and 103.9 ppm. mdpi.com The ethyl group carbons are found at 61.3 (–OCH₂–) and 14.3 (–CH₃) ppm. mdpi.com The introduction of a chlorine atom in place of a methoxy group is expected to significantly shift the signal of the carbon it is attached to (C-2) and influence the shifts of the other aromatic carbons.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 166 |

| Ar-C (Substituted) | 110 - 160 |

| Ar-CH | 105 - 135 |

| -OCH₂- | ~ 61 |

| -OCH₃ | ~ 56 |

| -CH₃ | ~ 14 |

Predicted values are based on the analysis of structurally similar compounds like Ethyl 2,6-dimethoxybenzoate. mdpi.com

Vibrational and Electronic Spectroscopy for Functional Group Analysis

These spectroscopic methods probe the vibrational and electronic energy levels within a molecule, providing valuable information about the functional groups present.

FTIR spectroscopy is used to identify functional groups based on their characteristic absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, a strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730-1740 cm⁻¹. Other key signals include C-O stretching vibrations for the ester and the methoxy ether linkage, typically found in the 1250-1000 cm⁻¹ region. Aromatic C=C bond stretching will produce peaks in the 1600-1450 cm⁻¹ range, and aromatic C-H stretching will be observed just above 3000 cm⁻¹. The C-Cl stretching vibration is expected to appear in the 800-600 cm⁻¹ region.

A study of the related Ethyl 2,6-dimethoxybenzoate reported the characteristic ester C=O stretching band at 1729 cm⁻¹, Csp³-H stretches at 2965 and 2843 cm⁻¹, and a C-O stretch at 1228 cm⁻¹. mdpi.com Theoretical studies on Ethyl m-chloro benzoate (B1203000) also support the assignment of these characteristic vibrational modes. scholarsresearchlibrary.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Ester C=O | Stretch | ~ 1730 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O (Ester/Ether) | Stretch | 1300 - 1000 |

| C-Cl | Stretch | 800 - 600 |

Predicted values are based on typical functional group frequencies and data from analogous compounds. mdpi.comscholarsresearchlibrary.com

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of conjugated systems like the benzene ring. The presence of substituents on the benzene ring affects the energy of these transitions and thus the maximum absorption wavelength (λ_max). The methoxy (–OCH₃) group, an auxochrome, and the ethyl ester (–COOEt₂) group, a chromophore, along with the chloro group, are expected to cause a bathochromic shift (shift to longer wavelengths) of the benzene absorption bands. The spectrum would likely show characteristic absorptions for the substituted aromatic system.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation pattern.

For this compound (C₁₀H₁₁ClO₃), the molecular weight is 214.65 g/mol . The mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. Therefore, the spectrum will display two molecular ion peaks: [M]⁺ at m/z 214 and [M+2]⁺ at m/z 216, with a relative intensity ratio of about 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

Common fragmentation pathways for benzoate esters include the loss of the ethoxy group ([M - 45]⁺) and the loss of an ethyl radical followed by CO ([M - 29 - 28]⁺). The fragmentation pattern of the related Ethyl 2,6-dimethoxybenzoate shows a molecular ion at m/z 210, with significant fragments at m/z 195, 181, 179, and 165, corresponding to various fragmentation pathways. mdpi.com A similar, yet distinct, pattern would be expected for the title compound.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 214 / 216 | [M]⁺ (Molecular Ion with ³⁵Cl / ³⁷Cl) |

| 185 / 187 | [M - C₂H₅]⁺ |

| 169 / 171 | [M - OC₂H₅]⁺ |

| 141 / 143 | [M - OC₂H₅ - CO]⁺ |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation, identification, and quantification of the compound and any associated impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. In typical synthetic and quality control settings, reverse-phase HPLC is employed to separate the target compound from starting materials, by-products, and degradation products. A common application involves monitoring the progress of the esterification reaction of 2-chloro-6-methoxybenzoic acid with ethanol (B145695). austinpublishinggroup.com The purity of the final product is confirmed by the presence of a single major peak corresponding to this compound, with the area of the peak being proportional to its concentration.

A standard HPLC method would utilize a C18 column, which contains a non-polar stationary phase. The mobile phase is typically a mixture of a polar organic solvent, such as acetonitrile, and water. austinpublishinggroup.com By adjusting the ratio of these solvents, a gradient can be created to ensure the effective separation of compounds with varying polarities.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile and Water |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Temperature | Ambient |

For a more definitive identification and characterization of this compound and its potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. This powerful technique couples the separation capabilities of HPLC with the mass detection prowess of mass spectrometry. LC-MS is particularly valuable for detecting and identifying trace-level impurities that may not be apparent with UV detection alone.

In a typical LC-MS analysis, the sample is first separated on a chromatographic column, often a C18 column, using a mobile phase like methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate. nih.gov The eluent is then introduced into the mass spectrometer. Atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for this type of molecule. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the precise determination of the molecular weight of the parent compound and any co-eluting substances. nih.govnih.gov Tandem mass spectrometry (MS/MS) can be further employed to fragment the ions, providing structural information that aids in the unequivocal identification of unknown impurities. nih.govsigmaaldrich.com

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of organic reactions and for the preliminary assessment of product purity. utexas.edu In the synthesis of this compound, TLC can be used to track the consumption of the 2-chloro-6-methoxybenzoic acid starting material and the formation of the ester product.

A TLC plate, coated with a polar stationary phase like silica (B1680970) gel, is spotted with the reaction mixture. utexas.edu The plate is then developed in a sealed chamber containing a suitable mobile phase, which is typically a non-polar solvent system. For aromatic esters such as this compound, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate. utexas.edubiotage.com The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. The separation is visualized under UV light, allowing for a quick qualitative assessment of the reaction's completion.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. ijpsjournal.comnih.gov This technique utilizes columns packed with smaller particles (typically less than 2 µm), which allows for much faster separations without sacrificing efficiency. austinpublishinggroup.comijpsjournal.com

The primary advantages of UPLC for the analysis of this compound include:

Increased Speed and Throughput: Analysis times can be reduced by up to a factor of nine compared to traditional HPLC, allowing for a greater number of samples to be analyzed in a shorter period. nih.govijsrtjournal.com

Enhanced Resolution: The higher efficiency of UPLC columns results in sharper and more resolved peaks, enabling better separation of closely related impurities from the main compound. ijpsjournal.com

Improved Sensitivity: The sharper peaks lead to higher peak heights, which translates to lower limits of detection and quantification. ijpsjournal.comijsrtjournal.com

Reduced Solvent Consumption: The shorter run times and lower flow rates used in UPLC lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective method. austinpublishinggroup.comijpsjournal.com

These benefits make UPLC an ideal technique for high-throughput screening, impurity profiling, and rigorous quality control in a research and industrial setting. researchgate.net

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

While spectroscopic methods provide information about connectivity and the chemical environment, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and conformational details. Although a specific crystal structure for this compound is not publicly available as of this writing, the analysis of the closely related compound, Ethyl 2,6-dimethoxybenzoate, provides an excellent example of the data obtained from this technique. mdpi.comresearchgate.net

In a typical SC-XRD experiment, a suitable single crystal is grown and mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays. mdpi.com The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom.

For Ethyl 2,6-dimethoxybenzoate, SC-XRD analysis revealed that it crystallizes in the triclinic space group P-1. mdpi.comresearchgate.net The detailed crystallographic data obtained from such an analysis allows for a complete and unambiguous determination of the molecular structure.

Table 2: Representative Single Crystal X-ray Diffraction Data for the Analogous Compound, Ethyl 2,6-dimethoxybenzoate. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄O₄ |

| Molecular Weight | 210.22 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5518 (3) |

| b (Å) | 10.8826 (8) |

| c (Å) | 11.9939 (6) |

| α (°) | 101.273 (5) |

| β (°) | 98.287 (3) |

| γ (°) | 94.092 (4) |

| Volume (ų) | 1077.54 (10) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 130 |

This level of structural detail is crucial for understanding intermolecular interactions in the solid state and for computational modeling studies.

Computational and Theoretical Investigations of Ethyl 2 Chloro 6 Methoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and electronic properties, offering a powerful complement to experimental research.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and electronic properties of organic molecules like Ethyl 2-chloro-6-methoxybenzoate.

Ab Initio Methods in Conformational and Reactivity Analysis

Ab initio molecular orbital theory comprises methods that are based on first principles, without the inclusion of empirical parameters. These calculations are crucial for performing conformational analysis and predicting chemical reactivity.

A full conformational analysis using ab initio methods would identify all possible stable conformers of this compound and their relative energies. core.ac.uk This is particularly important for the rotatable bonds within the ethyl ester and methoxy (B1213986) groups. The analysis reveals the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers that may be present at room temperature. core.ac.uk Understanding the preferred conformation is essential, as it governs how the molecule interacts with other chemical species. These methods can also shed light on reactivity by examining the effects of substituents on the stability of anionic or cationic intermediates, a concept known as hyperconjugation. researchgate.net

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, spectral behavior, and intermolecular interactions. Computational methods offer powerful tools to dissect these characteristics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. materialsciencejournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, the electron-withdrawing chloro group and the electron-donating methoxy group are expected to significantly influence the energy levels of the HOMO and LUMO, thereby tuning the molecule's electronic properties and reactivity. rsc.org

| Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital containing electrons. | Acts as an electron donor in chemical reactions. Its energy level relates to the ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. | Acts as an electron acceptor in chemical reactions. Its energy level relates to the electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation. materialsciencejournal.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

NBO analysis is used to quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. researchgate.net For this compound, NBO analysis would reveal the nature of the C-Cl and C-O bonds, the charge on each atom, and the delocalization of electron density from the oxygen lone pairs of the methoxy and ester groups into the aromatic ring. This provides a quantitative picture of the electronic effects of the substituents. The NBO 6.0 program is a widely used tool for performing these types of analyses. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules arrange themselves into a highly ordered three-dimensional lattice known as a crystal. The specific arrangement, or crystal packing, is governed by a network of non-covalent intermolecular interactions.

For this compound, a crystal structure analysis would reveal how individual molecules interact with their neighbors. Expected interactions could include weak C-H⋯O hydrogen bonds, where a hydrogen atom on the aromatic ring or ethyl group interacts with an oxygen atom of a neighboring molecule's ester or methoxy group. nih.gov Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of such compounds, contributing significantly to the stability of the crystal lattice. nih.gov The analysis often identifies specific packing motifs, such as the formation of dimers or chains through these interactions. nih.govresearchgate.net Understanding these forces is crucial for predicting physical properties like melting point, solubility, and polymorphism.

| Interaction Type | Description | Potential Role in this compound Crystal Packing |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. | Weak C-H⋯O hydrogen bonds involving the ester and methoxy oxygen atoms are likely to be present. nih.gov |

| π-π Stacking | Non-covalent interactions between aromatic rings. | The benzene (B151609) rings of adjacent molecules can stack on top of each other, contributing to crystal stability. nih.gov |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Provide general cohesive forces that hold the molecules together in the crystal lattice. |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in a solid state. The analysis generates two-dimensional fingerprint plots that summarize the different types of intermolecular contacts.

For a molecule like this compound, this analysis would partition the space in the crystal into regions where different neighboring molecules interact with the central molecule. The surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum of the interacting atoms.

In a related chloro-substituted compound, Hirshfeld analysis revealed the most significant contributions to surface contacts came from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), carbon-hydrogen (C···H/H···C), and chlorine-hydrogen (Cl···H/H···Cl) interactions. nih.gov A similar distribution would be anticipated for this compound, providing a quantitative breakdown of the forces governing its crystal packing. The electrostatic potential can also be mapped on the surface, where red regions (negative potential) indicate hydrogen-bond acceptors and blue regions (positive potential) denote hydrogen-bond donors. nih.gov

A hypothetical breakdown of intermolecular contacts for this compound, based on analyses of similar structures, is presented below.

Table 1: Predicted Major Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution | Significance |

|---|---|---|

| H···H | ~35-45% | Represents the most frequent, though weaker, van der Waals contacts. |

| O···H/H···O | ~15-25% | Indicates the presence of weak C-H···O hydrogen bonds involving the methoxy and ester groups. |

| Cl···H/H···Cl | ~10-15% | Highlights the role of the chlorine atom in forming weak C-H···Cl hydrogen bonds. |

Hydrogen Bonding and π-π Stacking Interactions

The molecular structure of this compound allows for specific non-covalent interactions that dictate its supramolecular assembly.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like O-H or N-H), it can participate in weak intermolecular hydrogen bonds of the C-H···O and C-H···Cl types. The oxygen atoms of the methoxy and ester groups act as acceptors, and the chlorine atom can also function as a weak acceptor. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice. nih.gov

π-π Stacking Interactions: These interactions occur between the electron clouds of adjacent aromatic rings. However, in molecules with bulky substituents at the ortho positions, like this compound, π-π stacking is often hindered. The presence of the chloro and methoxy groups ortho to the ester forces the ester group to be nearly perpendicular to the aromatic ring, which can prevent the close, parallel alignment required for effective π-π stacking. mdpi.com In a study of the similar ethyl 2,6-dimethoxybenzoate, no evidence of π-π stacking was found, suggesting that steric hindrance from the ortho groups prevents this type of interaction. mdpi.com Instead, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, may contribute to the crystal packing. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry methods can predict spectroscopic data, which serves as a valuable comparison for experimental results.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, key predicted shifts help in structural confirmation. The methoxy group protons (-OCH₃) are expected to appear as a singlet, while the ethyl group (-OCH₂CH₃) would show a quartet and a triplet. The aromatic protons would appear as multiplets in a distinct region.

Table 2: Predicted and Comparative NMR Chemical Shifts (ppm)

| Group | Predicted ¹H Shift (ppm) | Comparative ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.8 – 4.0 | 3.839 (in Ethyl 4-methoxybenzoate) chemicalbook.com | Not specified |

| Ethyl (-OCH₂ CH₃) | Not specified | 4.343 (in Ethyl 2-ethoxybenzoate) chemicalbook.com | Not specified |

| Ethyl (-OCH₂CH₃ ) | Not specified | 1.360 (in Ethyl 2-ethoxybenzoate) chemicalbook.com | Not specified |

| Aromatic (Ar-H) | Not specified | 6.9 – 7.8 (in Ethyl 2-ethoxybenzoate) chemicalbook.com | Not specified |

Vibrational Frequencies: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of a molecule's functional groups. rsc.org Computational models can calculate these frequencies, which correspond to bond stretching and bending. For this compound, key expected vibrations would include C=O stretching for the ester, C-O stretching for the ester and ether linkages, C-Cl stretching, and vibrations associated with the aromatic ring.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential for technologies like optical switching and frequency conversion. The NLO response of a molecule is related to its polarizability (α) and first-order hyperpolarizability (β).

While specific studies on the NLO properties of this compound are not prominent in the surveyed literature, related molecular structures are often investigated for these characteristics. nih.gov A computational study would involve calculating the dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material. Molecules with significant charge separation, donor-acceptor groups, and extended π-conjugation often exhibit larger NLO responses. The interplay of the electron-withdrawing chloro group and the electron-donating methoxy group on the benzene ring could potentially lead to interesting electronic properties, though detailed computational analysis is required to quantify any N-LO response.

Role As a Synthetic Intermediate and Precursor in Chemical Research

Building Block for Complex Organic Molecules

The structural features of ethyl 2-chloro-6-methoxybenzoate make it a valuable building block in the synthesis of intricate organic compounds. The chloro and methoxy (B1213986) groups on the benzene (B151609) ring allow for various substitution reactions, enabling chemists to introduce new functionalities and build molecular complexity. The ester group can also be modified or can influence the reactivity of the molecule.

One of the primary reactions this compound undergoes is nucleophilic aromatic substitution, where the chlorine atom is replaced by other groups like amines or alcohols. This reactivity is fundamental to its role as an intermediate, providing a direct pathway to create a diverse array of derivatives.

Precursor in Agrochemical Research Programs

In the field of agrochemical research, benzoate (B1203000) derivatives are known to have applications as insecticides and are used as starting points for the development of new crop protection agents. While direct evidence of this compound's use in commercially available agrochemicals is not extensively documented in publicly available research, its structural motifs are relevant. For instance, related benzoate derivatives have been investigated for their antifeedant effects on certain agricultural pests. mdpi.comresearchgate.net The chloro and methoxy substitutions on the benzene ring are common features in many active agrochemical compounds, suggesting that this compound is a valuable precursor for creating libraries of new potential herbicides, fungicides, or insecticides for screening programs. The known human metabolite of the herbicide Acetachlor, 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, shares some structural similarities, highlighting the relevance of this chemical class in agrochemical development. nih.gov

Chemical Scaffold in Materials Science Research

The application of this compound extends into materials science, where it can serve as a monomer or a crosslinking agent in the development of advanced polymeric materials. Its ability to undergo polymerization can be harnessed to create polymers with specific, desirable properties. Research has suggested that incorporating this and similar compounds into polymer matrices can lead to enhancements in the thermal stability and mechanical strength of the resulting materials. Ester derivatives, in general, are considered important intermediates in the synthesis of polymer materials. mdpi.comresearchgate.net

Intermediate in Pharmaceutical Chemistry Research

The most significant role of this compound is arguably within pharmaceutical chemistry, where it serves as a key intermediate for the synthesis of a wide range of biologically active molecules. mdpi.comresearchgate.net Its structural framework is a common feature in many compounds of medicinal interest.

The presence of the chloro, methoxy, and ethyl ester groups provides multiple points for modification, allowing medicinal chemists to fine-tune the properties of a molecule to enhance its biological activity or other pharmaceutically relevant characteristics. For example, derivatives of this compound have been shown to exhibit anti-inflammatory and antimicrobial effects. The core structure is a valuable scaffold for developing new therapeutic agents.

This compound is a versatile precursor for a variety of substituted benzoate derivatives. The chlorine atom can be readily displaced by nucleophiles, and the ester can be hydrolyzed to the corresponding carboxylic acid or transesterified. The methoxy group can also be modified. These transformations allow for the creation of a wide array of analogues for further investigation.

An example of a related synthetic transformation is the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with ethanol (B145695) to produce ethyl 2,6-dimethoxybenzoate. mdpi.comresearchgate.net This highlights a common method for creating similar benzoate esters. Furthermore, eugenyl benzoate derivatives have been synthesized through esterification reactions, demonstrating another pathway for creating diverse benzoate-based compounds. nih.gov

The scaffold of this compound is a valuable starting point for the design and synthesis of novel chemical entities with potential therapeutic applications. Medicinal chemists can use this core structure to create libraries of related compounds for screening against various biological targets.

For instance, the discovery of Dasatinib (BMS-354825), a potent dual Src/Abl kinase inhibitor, involved the synthesis of a series of complex molecules, with one of the key components being N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. nih.gov While not a direct derivative, the 2-chloro-6-methylphenyl moiety in this potent anticancer agent highlights the importance of this substitution pattern in drug design.

More directly, the benzo[d]isoxazole-triazole scaffold has been identified as a promising pharmacophore for developing new anti-diabetic agents. nih.gov The synthesis of novel 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives, which showed potent α-glucosidase inhibitory activity, underscores the utility of the 2-chloro-6-methoxy substitution pattern, which is present in this compound, for creating new bioactive molecules. nih.gov

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes

The classical synthesis of ethyl benzoate (B1203000) and its derivatives is often achieved through the Fischer esterification of the corresponding benzoic acid with ethanol (B145695), typically using a strong acid catalyst like sulfuric acid. chemicalbook.com While effective, this method presents opportunities for improvement in terms of environmental impact and efficiency.

Future research should prioritize the development of greener and more cost-effective synthetic strategies. This could involve:

Heterogeneous Catalysis: Investigating the use of solid acid catalysts, such as zeolites or ion-exchange resins. These catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which aligns with the principles of green chemistry.

Enzymatic Synthesis: Exploring lipase-catalyzed esterification offers a highly selective and environmentally benign alternative that operates under mild reaction conditions, minimizing byproduct formation.

Advanced Methodologies: The application of microwave-assisted synthesis could significantly reduce reaction times and potentially increase yields. Furthermore, innovative approaches in catalysis, such as the use of magnetically recoverable nanoparticles, could offer novel activation and separation methods, enhancing process efficiency. acs.orgacs.org

Alternative Pathways: Research into alternative synthetic sequences, perhaps starting from different precursors, could circumvent the need for harsh acidic conditions and provide more versatile routes to a wider range of substituted benzoates.

Application of Advanced Analytical Techniques

Comprehensive characterization is fundamental to understanding the properties and purity of Ethyl 2-chloro-6-methoxybenzoate. While standard techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural confirmation of similar compounds like ethyl 2,6-dimethoxybenzoate, future research can apply more advanced analytical methodologies for a deeper understanding. mdpi.com

Key areas for future analytical exploration include:

Multi-dimensional NMR: The use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) would enable the unambiguous assignment of all proton and carbon signals, which is critical for verifying the structure of the compound and any subsequent derivatives.

Hyphenated Chromatographic Techniques: Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for identifying and quantifying trace-level impurities. nih.gov Developing validated analytical methods using these techniques is crucial for quality control, particularly if the compound is to be used as an intermediate in the synthesis of high-purity materials like pharmaceuticals.

X-ray Crystallography: For unambiguous structural elucidation, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and conformation in the solid state. mdpi.com This technique was used to analyze the structure of the related compound ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate. nih.gov

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine key thermal properties, such as melting point, boiling point, and thermal stability. This data is valuable for assessing its potential use in applications where thermal performance is critical.

| Analytical Technique | Information Provided | Future Application Focus |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. | Unambiguous structural confirmation and characterization of novel derivatives. |

| GC-MS / LC-MS | Separation, identification, and quantification of volatile and non-volatile impurities. | Impurity profiling, reaction monitoring, and development of quality control protocols. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. | Definitive structural proof and study of intermolecular interactions in the solid state. |

| Thermal Analysis (DSC, TGA) | Melting point, boiling point, heat capacity, and thermal stability. | Characterization of physical properties for materials science applications. |

Integration of Computational Chemistry for Predictive Design

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental design, thereby saving time and resources. escholarship.org Classical simulation methods like Density Functional Theory (DFT) are already used to predict molecular spectral properties. halo.science

Future computational studies on this compound could focus on:

Spectroscopic Prediction: Calculating theoretical IR and NMR spectra to aid in the interpretation of experimental data.

Reaction Modeling: Simulating potential synthetic pathways to predict reaction outcomes, transition states, and activation energies. This can help in optimizing reaction conditions and selecting the most promising synthetic routes.

Physicochemical Property Prediction: Building quantitative structure-property relationship (QSPR) models to predict key properties such as solubility, partition coefficient (logP), and reactivity. chemrxiv.org These predictions are particularly valuable in the early stages of drug discovery and materials development.

Conformational Analysis: Investigating the preferred spatial arrangement of the substituents on the benzene (B151609) ring, which can influence the molecule's reactivity and intermolecular interactions.

Exploration of New Chemical Applications as Building Blocks

Perhaps the most promising area for future research is the exploitation of this compound as a versatile synthetic building block. Benzoate esters are recognized as crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals and heterocyclic systems. rsc.orgresearchgate.net The presence of three distinct and strategically located functional groups on the molecule provides a rich platform for chemical diversification.

Future synthetic explorations could target reactions at each functional site:

The Chloro Group: This site is amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups containing oxygen, nitrogen, or sulfur nucleophiles. This opens pathways to libraries of new compounds with diverse properties.

The Ester Group: This group can undergo several transformations. Hydrolysis yields the corresponding 2-chloro-6-methoxybenzoic acid, a valuable intermediate itself. Reduction can produce the corresponding benzyl alcohol, while reaction with organometallic reagents (e.g., Grignard reagents) can generate tertiary alcohols.

The Methoxy (B1213986) Group: Cleavage of the methyl ether can unmask a phenolic hydroxyl group, which can then be used for further functionalization, such as ether or ester formation, or as a directing group in subsequent electrophilic aromatic substitution reactions.

The strategic and sequential manipulation of these functional groups can lead to the synthesis of complex molecular architectures that would be otherwise difficult to access. This positions this compound as a valuable starting material for generating novel scaffolds for medicinal chemistry, agrochemicals, and materials science.

| Reactive Site | Reaction Type | Potential Product/Intermediate |

|---|---|---|

| Chloro Group | Nucleophilic Aromatic Substitution (SNAr) | Amines, ethers, thioethers |

| Ester Group | Hydrolysis | Carboxylic acid |

| Ester Group | Reduction (e.g., with LiAlH₄) | Primary alcohol |

| Ester Group | Reaction with Grignard Reagents | Tertiary alcohol |

| Methoxy Group | Ether Cleavage (e.g., with BBr₃) | Phenol |

Q & A

Basic: What are the key considerations for synthesizing Ethyl 2-chloro-6-methoxybenzoate with high yield and purity?

Methodological Answer:

The synthesis typically involves esterification of 2-chloro-6-methoxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Critical parameters include:

- Reagent Ratios: Stoichiometric excess of ethanol (1.5–2 eq) to drive esterification to completion.

- Temperature Control: Maintain 70–80°C to optimize reaction kinetics while avoiding side reactions like transesterification.

- Purification: Post-reaction, neutralize residual acid with NaHCO₃, extract with dichloromethane, and purify via column chromatography (silica gel, hexane:ethyl acetate 8:2). Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers validate the structural identity of this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR: Confirm substituent positions via ¹H NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, ester carbonyl at δ 165–170 ppm in ¹³C NMR).

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Refine using SHELXL (SHELX-2018) for high-precision bond-length/angle analysis .

- Mass Spectrometry: ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 228.03 (calculated for C₁₀H₁₁ClO₃).

Advanced: How can conflicting crystallographic data for this compound derivatives be resolved?

Methodological Answer:

Data contradictions often arise from disorder or twinning. Mitigation strategies include:

- High-Resolution Data: Collect diffraction data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).

- Twinning Analysis: Use PLATON’s TWIN tool to detect twinning operators. Refine using SHELXL’s TWIN/BASF commands .

- Disorder Modeling: Split occupancy for disordered groups (e.g., ethyl chains) and apply restraints to bond distances/angles.

Advanced: What strategies optimize bioactivity assays for this compound derivatives in medicinal chemistry?

Methodological Answer:

- Derivatization: Introduce substituents (e.g., bromine at position 4) via electrophilic aromatic substitution to enhance binding to kinase targets.

- Docking Studies: Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., EGFR kinase). Validate via IC₅₀ assays .

- Metabolic Stability: Assess microsomal stability (human liver microsomes, NADPH cofactor) to prioritize derivatives with >60% remaining after 1 hr.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves (tested against chlorinated compounds) and chemical-resistant lab coats.

- Ventilation: Use fume hoods for synthesis/purification to limit vapor exposure (TLV <10 ppm).

- Spill Management: Neutralize spills with activated carbon, collect in sealed containers, and dispose as hazardous waste .

Advanced: How can researchers address low reproducibility in catalytic reactions involving this compound?

Methodological Answer:

- Parameter Screening: Use DoE (Design of Experiments) to optimize catalyst loading (e.g., Pd/C, 5–10 mol%), solvent polarity (DMF vs. THF), and temperature (80–120°C).

- Moisture Control: Employ Schlenk-line techniques for moisture-sensitive reactions (e.g., Grignard couplings).

- In Situ Monitoring: Track reaction progress via FTIR (C=O ester peak at ~1740 cm⁻¹) to identify intermediate decomposition .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute LUMO maps, identifying electrophilic sites (e.g., carbonyl carbon).

- Kinetic Modeling: Apply Eyring equation to activation energy data from variable-temperature NMR experiments (Δ‡H and Δ‡S).

- Solvent Effects: Simulate using COSMO-RS to predict rate enhancements in polar aprotic solvents (e.g., DMSO) .

Basic: What analytical techniques quantify trace impurities in this compound batches?

Methodological Answer:

- GC-MS: Detect volatile byproducts (e.g., unreacted 2-chloro-6-methoxybenzoic acid) with a DB-5 column (30 m × 0.25 mm).

- HPLC-PDA: Quantify non-volatile impurities (LOD <0.1%) using a gradient elution (water:acetonitrile 70:30 to 30:70 over 20 min).

- Karl Fischer Titration: Measure residual water (<0.5% w/w) to ensure stability during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.